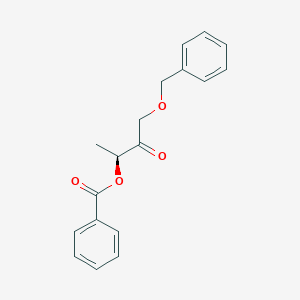
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- is an organic compound with a complex structure that includes both benzoyloxy and phenylmethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- typically involves multiple steps. One common method includes the following steps:
Formation of the benzoyloxy group: This can be achieved by reacting a suitable precursor with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the phenylmethoxy group: This step involves the reaction of the intermediate with phenylmethanol under acidic conditions to form the phenylmethoxy group.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzoyloxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone, 3-(phenylmethoxy)-, (3S)-: Lacks the benzoyloxy group but has similar structural features.
2-Butanone, 3-(benzoyloxy)-, (3S)-: Lacks the phenylmethoxy group but retains the benzoyloxy group.
2-Butanone, 3-(benzoyloxy)-1-(methoxy)-, (3S)-: Contains a methoxy group instead of the phenylmethoxy group.
Uniqueness
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- is unique due to the presence of both benzoyloxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
164145-51-1 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
[(2S)-3-oxo-4-phenylmethoxybutan-2-yl] benzoate |
InChI |
InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)17(19)13-21-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3/t14-/m0/s1 |
Clave InChI |
IOVJOJNYPDVELU-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](C(=O)COCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)COCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


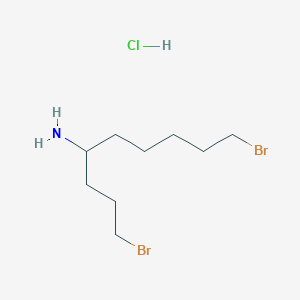


![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
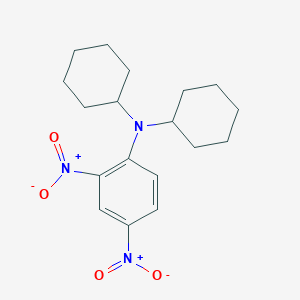
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)

![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
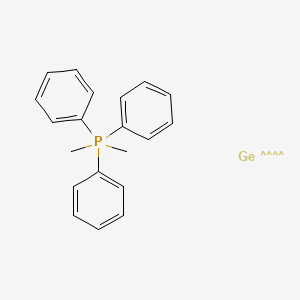

![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)

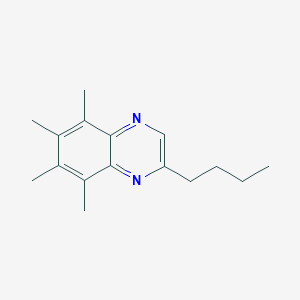
![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)
